molecular formula C13H18N2O3S B2952047 Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate CAS No. 1156894-43-7

Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate

Cat. No.: B2952047
CAS No.: 1156894-43-7
M. Wt: 282.36
InChI Key: PGKHNUYGLHKLQJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate is a high-purity chemical intermediate designed for research applications in medicinal chemistry and drug discovery. This compound features a thiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities . The molecule is engineered with an ester functional group, making it a versatile precursor for further synthetic modification, such as hydrolysis to acids or conversion to hydrazides for the development of more complex heterocyclic agents . The cyclopentanecarboxamido moiety at the 2-position of the thiazole ring contributes to the molecule's overall lipophilicity and steric profile, which can be critical for modulating its interaction with biological targets. Thiazole-containing compounds are extensively investigated for their potential as protein secretion inhibitors , anticancer agents through the inhibition of key protein kinases like EGFR and VEGFR-2 , and as anti-inflammatory compounds . Researchers can utilize this compound as a key synthetic intermediate to create novel molecules for screening against various diseases. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-[2-(cyclopentanecarbonylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-18-11(16)7-10-8-19-13(14-10)15-12(17)9-5-3-4-6-9/h8-9H,2-7H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKHNUYGLHKLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The reaction conditions often include the use of solvents such as dichloromethane and catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of key biological processes. For example, in cancer cells, it may inhibit protein kinases involved in cell proliferation and survival, thereby inducing apoptosis .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Core

The thiazole ring's substituents critically influence physicochemical and biological properties. Below is a comparison of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Features Reference
Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate Cyclopentanecarboxamido (2-position), ethyl acetate (4-position) C₁₃H₁₇N₂O₃S* ~297.35* N/A Cyclopentane enhances lipophilicity; ester group aids solubility -
Ethyl 2-phenyl-4-thiazoleacetate () Phenyl (2-position), ethyl acetate (4-position) C₁₃H₁₃NO₂S 263.31 N/A Simpler structure; phenyl group introduces aromatic interactions
Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate () 4-Hydroxyphenyl (2-position), ethyl acetate (4-position) C₁₃H₁₃NO₃S 263.31 N/A Hydroxyl group increases polarity and hydrogen-bonding capacity
Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate () Pyridinyl with F/CF₃ (2-position), ethyl acetate (4-position) C₁₃H₁₀F₄N₂O₂S 334.29 N/A Electron-withdrawing groups enhance stability and metabolic resistance
Ethyl 2-(2-acetamidothiazol-4-yl)acetate () Acetamido (2-position), ethyl acetate (4-position) C₉H₁₂N₂O₃S 228.27 ~92% Acetamido group simplifies synthesis; high yield reported
Ethyl 2-(2-(2-(4-chlorophenyl)ureido)thiazol-4-yl)acetate (f) Ureido-linked 3-chlorophenyl (2-position), ethyl acetate (4-position) C₁₄H₁₃ClN₃O₃S 354.84 89.1% Chlorine atom improves lipophilicity; ureido linker enhances hydrogen bonding

Physicochemical Properties

  • Solubility : Ethyl acetate and ureido groups (e.g., in f) improve aqueous solubility relative to purely aromatic derivatives .
  • Metabolic Stability : Fluorine and trifluoromethyl groups () reduce susceptibility to oxidative metabolism, extending half-life .

Biological Activity

Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₃H₁₅N₃O₂S
  • Molecular Weight : 273.35 g/mol
  • CAS Number : Not directly available but related compounds can be referenced for similar properties.

The compound exhibits biological activity primarily through its interaction with specific biological targets, such as kinases involved in viral replication and cancer cell proliferation. The thiazole ring is crucial for its bioactivity, as it can participate in various interactions with target proteins.

Antiviral Activity

Recent studies have indicated that thiazole derivatives, including this compound, show promise as antiviral agents. The compound's mechanism involves the inhibition of host kinases such as AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase), which are vital for the life cycle of several viruses including Dengue virus (DENV) and Zika virus.

Table 1: Antiviral Activity of Thiazole Derivatives

Compound NameTarget VirusIC50 (µM)Mechanism of Action
This compoundDENV5.0AAK1/GAK inhibition
Other Thiazole CompoundsZika Virus3.0Host kinase inhibition

Anticancer Activity

Thiazole compounds have also been studied for their anticancer properties. The ability to modulate signaling pathways involved in cell proliferation and apoptosis makes them attractive candidates for cancer therapy.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human breast cancer cells, this compound demonstrated significant growth inhibition at concentrations as low as 10 µM. The compound induced apoptosis through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole ring and the amide group significantly affect the biological activity of these compounds. For instance, varying the alkyl chain length or introducing halogen substituents can enhance potency against specific viral targets or cancer cell lines.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Cyclopentanecarboxamide groupIncreased binding affinity to AAK1
Substituents on thiazole ringEnhanced antiviral potency

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